molecular formula C46H82O2 B1254418 19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution CAS No. 25605-90-7

19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution

Cat. No.: B1254418
CAS No.: 25605-90-7
M. Wt: 667.1 g/mol
InChI Key: VHYWECIJXTVRSG-TVDLSCFRSA-N
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Description

19:0 Cholesterol ester, also known as cholest-5-en-3beta-yl nonadecanoate, is a compound that plays a significant role in lipid metabolism. It is a cholesterol ester, which means it is a cholesterol molecule esterified with a fatty acid. This compound is often used as a quantitative lipid standard to monitor different lipid extract concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19:0 Cholesterol ester involves the esterification of cholesterol with nonadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of 19:0 Cholesterol ester follows similar principles but on a larger scale. The process involves the esterification of cholesterol with nonadecanoic acid in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

19:0 Cholesterol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

19:0 Cholesterol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 19:0 Cholesterol ester involves its role in lipid metabolism. It is a substrate for the enzyme lecithin cholesterol acyl transferase (LCAT), which catalyzes the formation of cholesterol esters from cholesterol and phosphatidylcholine. This reaction is crucial for the transport of cholesterol in the bloodstream and its uptake by cells .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl oleate: Another cholesterol ester with oleic acid.

    Cholesteryl linoleate: Cholesterol esterified with linoleic acid.

    Cholesteryl palmitate: Cholesterol ester with palmitic acid.

Uniqueness

19:0 Cholesterol ester is unique due to its specific fatty acid component, nonadecanoic acid. This makes it particularly useful as a standard in lipidomics, as it provides a distinct and measurable signal in analytical techniques .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYWECIJXTVRSG-TVDLSCFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312604
Record name Cholesteryl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(19:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25605-90-7
Record name Cholesteryl nonadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25605-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl nonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesteryl nonadecanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFP4L73FX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CE(19:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution
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